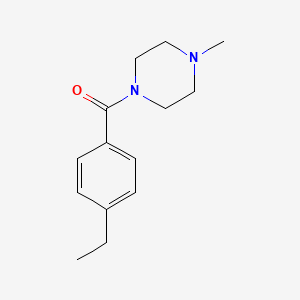

1-(4-ethylbenzoyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

(4-ethylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-12-4-6-13(7-5-12)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTDJKPGRYYMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

| Compound Name | Substituent on Benzoyl | Key Properties | Reference |

|---|---|---|---|

| 1-(4-Methyl benzoyl)-4-methylpiperazine | Methyl (CH₃) | Higher lipophilicity than unsubstituted analogs; moderate receptor binding | |

| 1-(4-Ethyl benzoyl)-4-methylpiperazine | Ethyl (C₂H₅) | Increased steric bulk and lipophilicity; potential for enhanced CNS penetration (inferred) | – |

| 1-(4-Nitro benzoyl)-4-methylpiperazine | Nitro (NO₂) | Strong electron-withdrawing effect; may enhance binding to enzymes (e.g., kinases) |

Key Findings :

- Ethyl vs. However, excessive lipophilicity could reduce aqueous solubility, a critical factor in drug design .

Piperazine Ring Modifications

| Compound Name | Piperazine Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1-(4-Ethylbenzoyl)-4-methyl piperazine | Methyl (CH₃) | Likely modulates dopamine/serotonin receptors (inferred) | – |

| 1-(4-Ethylbenzoyl)-4-phenyl piperazine | Phenyl (C₆H₅) | Enhanced steric hindrance; possible antipsychotic activity | |

| 1-(4-Ethylbenzoyl)-4-nitrophenyl piperazine | 4-Nitrophenyl (NO₂-C₆H₄) | High binding affinity for σ receptors |

Key Findings :

- Methyl vs. Phenyl-substituted analogs (e.g., 1-benzylpiperazine derivatives) often exhibit stronger binding to dopamine D₂ receptors .

- Nitrophenyl Substituent : The 4-nitrophenyl group in analogs like 1-(4-methylbenzoyl)-4-(4-nitrophenyl)piperazine introduces both steric and electronic effects, enhancing selectivity for enzymes such as phosphodiesterases .

Key Findings :

- Ethylbenzoyl vs. Halogenated Analogs : While this compound lacks halogen atoms, its ethyl group may balance lipophilicity and metabolic stability. Halogenated analogs (e.g., bromo/fluoro derivatives) show stronger antimicrobial activity due to increased electrophilicity and membrane interaction .

- Ethoxy vs. Ethyl : Ethoxy groups (as in ) enhance water solubility compared to ethyl, suggesting that this compound may require formulation optimization for bioavailability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires:

- Coupling Reactions : Use benzoic acid derivatives and N-substituted piperazines with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form the aroyl-piperazine bond .

- Reaction Conditions : Control temperature (e.g., −10°C to RT for stepwise activation) and solvent choice (e.g., DMF for polar intermediates) to minimize side reactions .

- Purification : Employ column chromatography (silica gel) or recrystallization to isolate the compound, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the piperazine ring and benzoyl group .

- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in analogous 1-aroylpiperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

- Reproducibility Checks : Standardize experimental conditions (e.g., cell lines, animal models, dosage) to eliminate variability .

- Analytical Validation : Re-analyze compound purity in conflicting studies; impurities (e.g., unreacted intermediates) may skew results .

- Orthogonal Assays : Compare results across multiple assays (e.g., receptor binding vs. functional cellular assays) to confirm target engagement .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Systematic Substitution : Modify the ethylbenzoyl group (e.g., halogenation, methoxy substitution) and piperazine methyl group to assess effects on receptor affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like neurotransmitter receptors .

- Pharmacokinetic Profiling : Measure logP and metabolic stability to correlate structural changes with bioavailability .

Q. How can in vivo models be designed to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

- Rodent Models : Administer the compound intravenously/orally to calculate bioavailability (F%) and half-life (t½) .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in plasma and urine .

Q. What experimental approaches are suitable for identifying off-target interactions of this compound?

Methodological Answer:

- Broad-Panel Screening : Test against GPCR, kinase, and ion channel panels (e.g., Eurofins Cerep) to detect off-target binding .

- Thermal Shift Assays : Monitor protein stabilization to identify unintended targets .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions for this compound?

Methodological Answer:

- Force Field Adjustments : Refine molecular dynamics simulations using experimental crystallographic data (e.g., torsion angles from X-ray structures) .

- Electron Density Analysis : Re-exclude disordered regions in crystallographic models to improve accuracy .

- Hybrid QM/MM Methods : Combine quantum mechanics (QM) for electronic interactions with molecular mechanics (MM) for bulk effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post-Hoc Tests : Compare efficacy across dose groups (e.g., Tukey’s test for multiple comparisons) .

- Bootstrap Resampling : Estimate confidence intervals for parameters like maximum effect (Emax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.